

An In-depth Technical Guide to Montelukast Methyl Ketone (CAS 937275-23-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [1-
[(Benzyl)oxy]methyl]cyclopropyl]methanol

Cat. No.: B043042

[Get Quote](#)

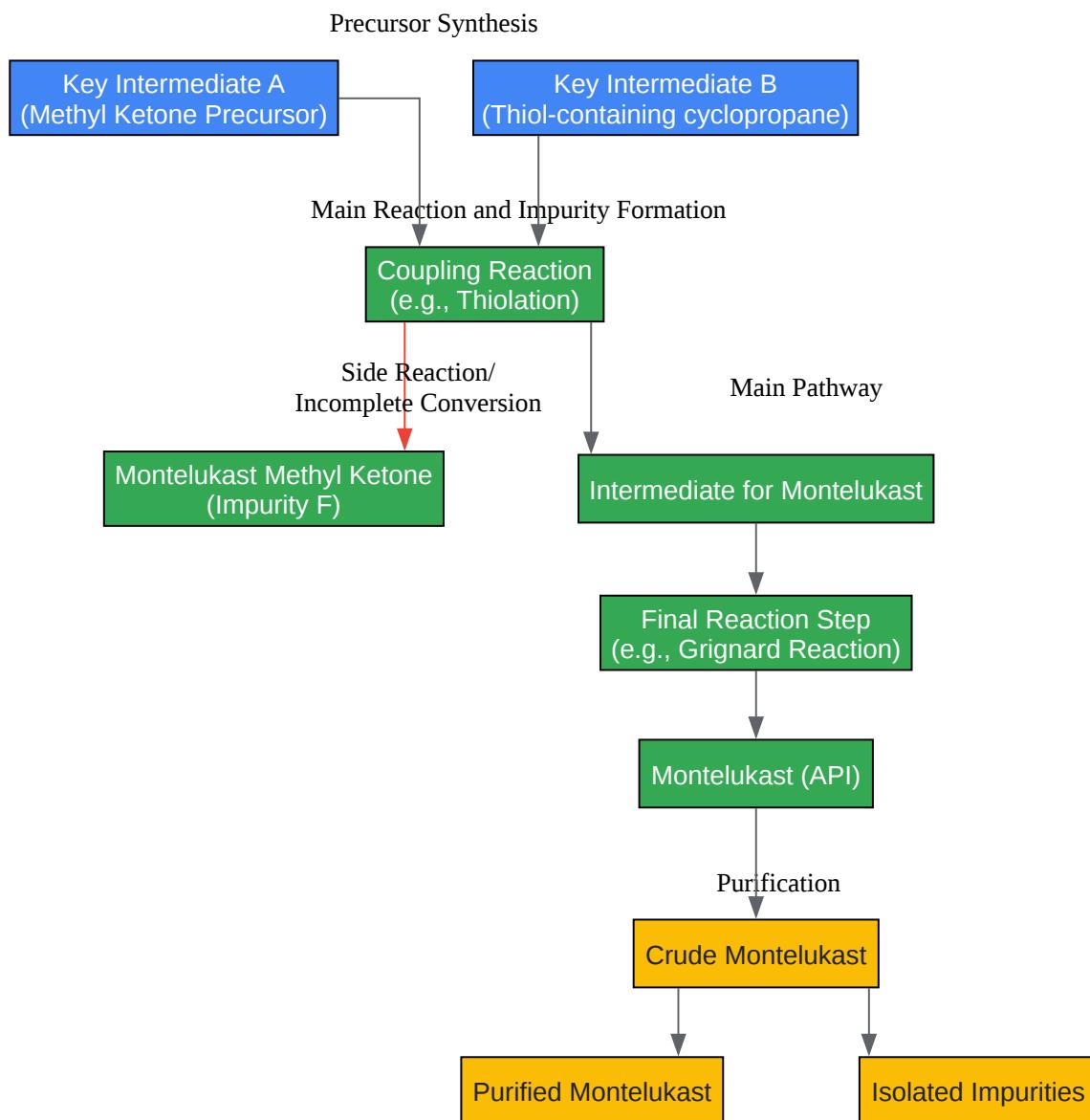
For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast Methyl Ketone, with the CAS number 937275-23-5, is a significant compound in the pharmaceutical landscape, primarily recognized as a process impurity in the synthesis of Montelukast.^[1] Montelukast is a potent and selective leukotriene D4 receptor antagonist used in the treatment of asthma and seasonal allergic rhinitis.^{[1][2]} As a key related compound, the synthesis, characterization, and control of Montelukast Methyl Ketone are of paramount importance for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

Montelukast Methyl Ketone, formally named (1-(((1R)-3-(2-Acetylphenyl)-1-(3-((E)-2-(7-chloroquinolin-2-yl)ethenyl)phenyl)propyl)sulfanyl)methyl)cyclopropyl)acetic acid, is a complex organic molecule.^{[2][3]} Its structure features a quinoline ring, a cyclopropyl moiety, and a ketone functional group, which distinguishes it from the parent drug, Montelukast.^[1]


Property	Value	Reference
CAS Number	937275-23-5	[1] [2] [4]
Molecular Formula	C34H32ClNO3S	[2] [4]
Molecular Weight	570.14 g/mol	[2] [4] [5]
IUPAC Name	(1-(((1R)-3-(2-Acetylphenyl)-1-(3-((E)-2-(7-chloroquinolin-2-yl)ethenyl)phenyl)propyl)sulfanyl)methyl)cyclopropylacetic acid	[2]
Synonyms	Montelukast EP Impurity F, Montelukast USP Related Compound E	[3]
Appearance	Solid	[1]

Synthesis and Formation

Montelukast Methyl Ketone is typically formed as a byproduct during the synthesis of Montelukast. Its formation is often associated with the specific synthetic route and reagents used. While detailed, step-by-step public domain protocols for the dedicated synthesis of this impurity as a primary target are scarce, its synthetic pathway is intrinsically linked to the manufacturing process of Montelukast.

The logical workflow for the formation of Montelukast and, consequently, its related impurities, often involves the coupling of key intermediates. One of the core reactions in Montelukast synthesis is the Grignard reaction to form the tertiary alcohol. Deviations from the intended reaction, such as incomplete reaction or side reactions involving the methyl ketone precursor, can lead to the formation of Montelukast Methyl Ketone.

Below is a generalized logical workflow illustrating the position of Montelukast Methyl Ketone within the broader synthesis of Montelukast.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for Montelukast synthesis and the formation of Montelukast Methyl Ketone.

Experimental Protocols

Due to the proprietary nature of pharmaceutical manufacturing processes, detailed public experimental protocols for the synthesis and purification of Montelukast Methyl Ketone are not readily available. However, general laboratory techniques for the synthesis of related compounds and the purification of impurities can be inferred.

General Synthesis Approach (Illustrative)

The synthesis would likely involve the coupling of a thiol-containing cyclopropane acetic acid derivative with a key intermediate that already possesses the quinoline and phenyl moieties, as well as the methyl ketone group. This would be followed by purification to isolate the target impurity.

Purification Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

As an impurity, preparative HPLC is a common method for isolating Montelukast Methyl Ketone from the bulk API for use as a reference standard.

- Column: A C18 reverse-phase column is typically suitable for this type of separation.
- Mobile Phase: A gradient elution system is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation between Montelukast and its impurities.
- Detection: UV detection at a wavelength where both Montelukast and the impurity have significant absorbance is used to monitor the elution.
- Fraction Collection: Fractions corresponding to the peak of Montelukast Methyl Ketone are collected.

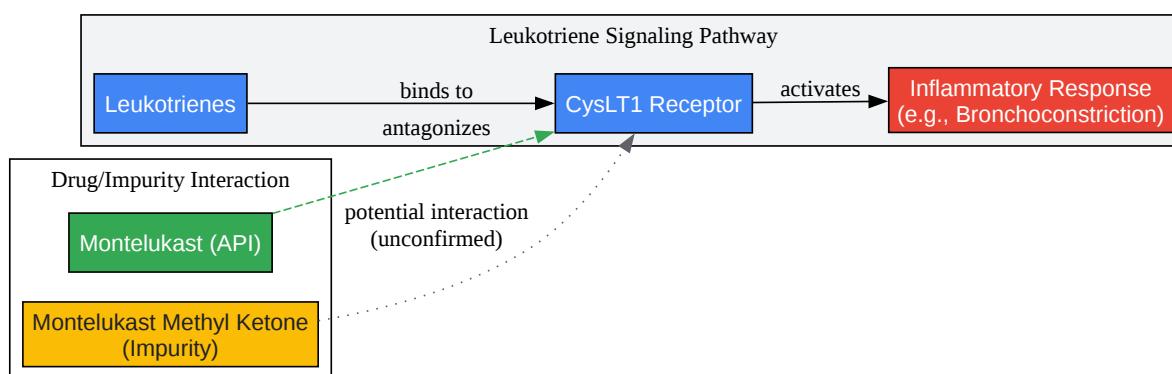
- Isolation: The collected fractions are combined, and the solvent is removed under reduced pressure to yield the purified impurity.

Analytical Characterization

Comprehensive analytical characterization is crucial for the definitive identification and quantification of Montelukast Methyl Ketone.

Analytical Technique	Expected Data
¹ H NMR	Characteristic peaks corresponding to the aromatic protons of the quinoline and phenyl rings, the vinyl protons, the cyclopropyl protons, the acetyl methyl protons, and the protons of the propyl chain.
¹³ C NMR	Resonances for the carbonyl carbon of the ketone and the carboxylic acid, as well as the carbons of the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the calculated molecular weight (m/z 570.14 for $[M]^+$) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy	Absorption bands indicative of the ketone C=O stretch, the carboxylic acid C=O and O-H stretches, and the aromatic C-H and C=C stretches.
High-Performance Liquid Chromatography (HPLC)	A distinct peak with a specific retention time under defined chromatographic conditions, allowing for its separation from Montelukast and other impurities.

Application in Drug Development


The primary application of Montelukast Methyl Ketone in drug development is as a reference standard for analytical method development, validation, and routine quality control of

Montelukast API and its formulated products. By having a well-characterized standard of this impurity, pharmaceutical manufacturers can accurately identify and quantify its presence in their products, ensuring they meet the stringent purity requirements set by regulatory authorities.

Signaling Pathways and Biological Activity

As an impurity of Montelukast, the biological activity and potential interactions with signaling pathways of Montelukast Methyl Ketone are not extensively studied in the public domain. The primary focus is on its control and limitation in the final drug product. However, structurally related compounds to Montelukast are leukotriene receptor antagonists.^[2] It is plausible that Montelukast Methyl Ketone could have some affinity for the cysteinyl leukotriene receptor, although likely different from that of Montelukast itself. Further research would be needed to elucidate any specific biological effects.

The logical relationship in the context of its biological relevance would be its potential, albeit unconfirmed, interaction with the leukotriene signaling pathway.

[Click to download full resolution via product page](#)

Caption: Potential interaction of Montelukast and its methyl ketone impurity with the leukotriene signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 937275-23-5: Montelukast Methyl Ketone | CymitQuimica [cymitquimica.com]
- 2. medkoo.com [medkoo.com]
- 3. Montelukast Methyl Ketone | LGC Standards [lgcstandards.com]
- 4. 937275-23-5 | CAS DataBase [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Montelukast Methyl Ketone (CAS 937275-23-5)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043042#1-benzyloxy-methyl-cyclopropyl-methanol-cas-number-937275-23-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com